molecular formula C7H9F3O2 B12336840 isopropyl(E)-4,4,4-trifluorobut-2-enoate

isopropyl(E)-4,4,4-trifluorobut-2-enoate

Cat. No.: B12336840
M. Wt: 182.14 g/mol
InChI Key: NTWJVNKDXHOWCI-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl(E)-4,4,4-trifluorobut-2-enoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of an isopropyl group and a trifluorobut-2-enoate moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl(E)-4,4,4-trifluorobut-2-enoate typically involves the esterification of 4,4,4-trifluorobut-2-enoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

4,4,4-trifluorobut-2-enoic acid+isopropanolH2SO4This compound+H2O\text{4,4,4-trifluorobut-2-enoic acid} + \text{isopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4,4,4-trifluorobut-2-enoic acid+isopropanolH2​SO4​​this compound+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl(E)-4,4,4-trifluorobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: 4,4,4-trifluorobut-2-enoic acid

    Reduction: Isopropyl alcohol and 4,4,4-trifluorobut-2-enol

    Substitution: Various substituted esters or amides

Scientific Research Applications

Isopropyl(E)-4,4,4-trifluorobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce the trifluorobut-2-enoate moiety into target molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of isopropyl(E)-4,4,4-trifluorobut-2-enoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical events. The trifluorobut-2-enoate moiety can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and exert its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl acetate: Another ester with similar structural features but different chemical properties.

    Ethyl trifluorobut-2-enoate: Similar ester but with an ethyl group instead of an isopropyl group.

    Methyl trifluorobut-2-enoate: Similar ester with a methyl group.

Uniqueness

Isopropyl(E)-4,4,4-trifluorobut-2-enoate is unique due to the presence of both the isopropyl group and the trifluorobut-2-enoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

propan-2-yl (E)-4,4,4-trifluorobut-2-enoate

InChI

InChI=1S/C7H9F3O2/c1-5(2)12-6(11)3-4-7(8,9)10/h3-5H,1-2H3/b4-3+

InChI Key

NTWJVNKDXHOWCI-ONEGZZNKSA-N

Isomeric SMILES

CC(C)OC(=O)/C=C/C(F)(F)F

Canonical SMILES

CC(C)OC(=O)C=CC(F)(F)F

Origin of Product

United States

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